2-(1-Adamantyl)acetate
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Overview
Description
2-(1-Adamantyl)acetate is an organic compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. The adamantane framework imparts significant stability and rigidity to its derivatives, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)acetate typically involves the esterification of 1-adamantylacetic acid. One common method includes the reaction of 1-adamantylacetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to optimize yield and reduce costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to scale up the production while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-adamantylacetic acid or further oxidized to produce ketones and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include 1-adamantylacetic acid, 1-adamantylmethanol, and various substituted adamantane derivatives .
Scientific Research Applications
2-(1-Adamantyl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex adamantane derivatives used in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: Adamantane derivatives, including this compound, are explored for their use in drug delivery systems and as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)acetate and its derivatives often involves interactions with biological membranes and proteins. The rigid adamantane structure can enhance the stability and bioavailability of drugs, allowing for more effective delivery to target sites. Additionally, the compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylacetic acid
- 1-Adamantylmethanol
- 1-Adamantylamine
Uniqueness
2-(1-Adamantyl)acetate is unique due to its ester functional group, which imparts different chemical reactivity compared to its acid, alcohol, and amine counterparts. This allows for a broader range of chemical modifications and applications, particularly in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C12H17O2- |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-(1-adamantyl)acetate |
InChI |
InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)/p-1 |
InChI Key |
AOTQGWFNFTVXNQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)[O-] |
Origin of Product |
United States |
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